Yield in Lewis Acid-Catalyzed β-Lactone Formation with Ketene: 4-Methyl-4-(4-nitrophenyl)oxetan-2-one vs. 4-(4-Nitrophenyl)oxetan-2-one
In a one-pot procedure for generating 3-arylglutaric anhydrides via in situ β-lactone formation from ketene and aromatic carbonyl compounds, the reaction of 4-nitroacetophenone (a methyl ketone) gave the corresponding β-lactone, 4-methyl-4-(4-nitrophenyl)oxetan-2-one, in approximately 70% yield . By comparison, the reaction of 4-nitrobenzaldehyde (an aldehyde) gave the structurally related but non-methylated 4-(4-nitrophenyl)oxetan-2-one in approximately 85% yield under the same conditions .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 70% |
| Comparator Or Baseline | 4-(4-Nitrophenyl)oxetan-2-one: 85% |
| Quantified Difference | 15% lower yield |
| Conditions | One-pot ketene addition, Lewis acid catalysis, in situ formation of β-lactone intermediate |
Why This Matters
The lower yield for the methyl-substituted substrate highlights the impact of ketone versus aldehyde electrophilicity and sterics on β-lactone formation, directly relevant for route scouting and cost-of-goods calculations in scale-up.
